(R)-N1-Boc-2-(benzyloxymethyl)piperazine
Overview
Description
®-N1-Boc-2-(benzyloxymethyl)piperazine is a chiral piperazine derivative. Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The ®-N1-Boc-2-(benzyloxymethyl)piperazine compound is characterized by the presence of a benzyloxymethyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Boc-2-(benzyloxymethyl)piperazine typically involves the following steps:
Protection of the Piperazine Nitrogen: The piperazine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Benzyloxymethyl Group: The protected piperazine is then reacted with benzyl chloromethyl ether (BOMCl) to introduce the benzyloxymethyl group. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-N1-Boc-2-(benzyloxymethyl)piperazine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N1-Boc-2-(benzyloxymethyl)piperazine undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the benzyloxymethyl group or the piperazine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotected Piperazine: Removal of the Boc group yields the free piperazine derivative.
Substituted Piperazines: Introduction of various functional groups at the benzyloxymethyl position.
Scientific Research Applications
®-N1-Boc-2-(benzyloxymethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N1-Boc-2-(benzyloxymethyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active piperazine derivative. The benzyloxymethyl group can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact molecular pathways involved depend on the specific target and the nature of the substituents introduced during synthesis.
Comparison with Similar Compounds
®-N1-Boc-2-(benzyloxymethyl)piperazine can be compared with other similar compounds, such as:
N-Boc-piperazine: Lacks the benzyloxymethyl group, making it less versatile for further functionalization.
N-Boc-2-(benzyloxymethyl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical properties and reactivity.
N-Boc-4-(benzyloxymethyl)piperazine: The benzyloxymethyl group is attached at a different position on the piperazine ring, affecting its reactivity and applications.
The uniqueness of ®-N1-Boc-2-(benzyloxymethyl)piperazine lies in its specific substitution pattern, which allows for targeted modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl (2R)-2-(phenylmethoxymethyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-18-11-15(19)13-21-12-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGBMAPLKMXMKO-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995526 | |
Record name | tert-Butyl 2-[(benzyloxy)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740806-54-6 | |
Record name | tert-Butyl 2-[(benzyloxy)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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